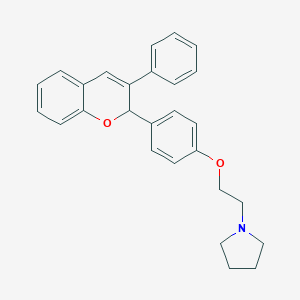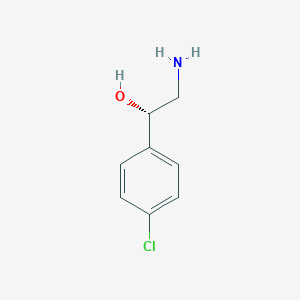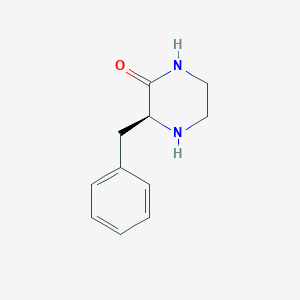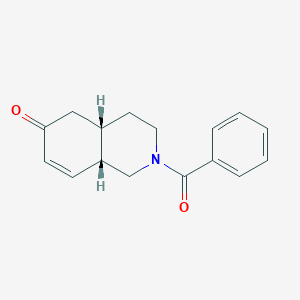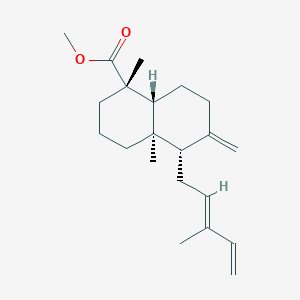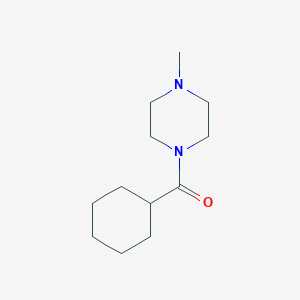
Isobutyryl-L-carnitine
Descripción general
Descripción
Isobutyryl-L-carnitine belongs to the acylcarnitines class of compounds . These compounds are produced from L-carnitine, which plays an important role in fatty acid metabolic pathways . The functions and roles of acyl-L-carnitines in various tissues like brain, heart, and muscle continue to attract much interest .
Synthesis Analysis
Isobutyryl-L-carnitine may be used as an analytical reference standard for the separation and identification of underivatized isobutyryl-L-carnitine in human plasma samples using high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) . Isobutyryl-CoA is a substrate for isobutyryl-CoA dehydrogenase (IBDH) in the catabolism of valine and an intermediate in the synthesis of isobutyryl-L-carnitine .Molecular Structure Analysis
The molecular formula of Isobutyryl-L-carnitine is C11H21NO4 . Its average mass is 231.289 Da and its monoisotopic mass is 231.147064 Da .Chemical Reactions Analysis
Isobutyryl-L-carnitine is a product of the acyl-CoA dehydrogenases (ACADs), which are a group of mitochondrial enzymes involved in the metabolism of fatty acids or branched-chain amino acids . Acylcarnitines are formed when an acyl group is transferred from coenzyme A to a molecule of L-carnitine .Physical And Chemical Properties Analysis
Isobutyryl-L-carnitine has 5 H bond acceptors and 1 H bond donor . It has 7 freely rotating bonds . Its ACD/LogP is -3.27 and its ACD/LogD (pH 7.4) is -2.54 . Its polar surface area is 66 Å .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of Isobutyryl-L-carnitine, focusing on six unique applications:
Metabolism of Fatty Acids and Amino Acids
Isobutyryl-L-carnitine is a product of the acyl-CoA dehydrogenases (ACADs), which are mitochondrial enzymes involved in the metabolism of fatty acids or branched-chain amino acids .
Newborn Screening and Biochemical Genetic Testing
Acylcarnitine analysis, including Isobutyryl-L-carnitine, plays a central role in newborn screening or diagnostic biochemical genetic testing for identifying, confirming, and monitoring patients with organic acidemias and fatty acid oxidation disorders .
Biomarker for Heart Failure
Isobutyryl-L-carnitine has been identified as an independent biomarker for heart failure and is associated with a higher probability of dilated cardiomyopathy (DCM) than ischemic cardiomyopathy (ICM) .
Diagnosis of Metabolic Disorders
Elevated levels of Isobutyryl-L-carnitine in blood or plasma are indicative of metabolic disorders such as isobutyryl-coa dehydrogenase deficiency, glutaric aciduria type 2, ethylmalonic encephalopathy, and gestational diabetes mellitus .
Anti-inflammatory and Antioxidant Properties
L-carnitine, which includes derivatives like Isobutyryl-L-carnitine, has shown antioxidant and anti-inflammatory properties in clinical studies involving critically ill septic patients .
Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)
Carnitine supplements, potentially including Isobutyryl-L-carnitine, have been studied for their efficacy and safety in the treatment of non-alcoholic fatty liver disease (NAFLD) through randomized controlled trials .
Mecanismo De Acción
Target of Action
Isobutyryl-L-carnitine is a product of the acyl-CoA dehydrogenases . These are a group of mitochondrial enzymes involved in the metabolism of fatty acids or branched-chain amino acids . The primary targets of Isobutyryl-L-carnitine are these enzymes, specifically the isobutyryl-CoA dehydrogenase .
Mode of Action
Isobutyryl-L-carnitine is formed when an acyl group is transferred from coenzyme A to a molecule of L-carnitine . This process is facilitated by the acyl-CoA dehydrogenases. The compound’s interaction with its targets leads to the accumulation of specific acylcarnitine species in a pattern that is characteristic for each disease .
Biochemical Pathways
Isobutyryl-L-carnitine is involved in the metabolism of fatty acids and branched-chain amino acids . It plays a role in the metabolic pathways of organic acidemias and fatty acid oxidation disorders . Elevated levels of Isobutyryl-L-carnitine are associated with isobutyryl-CoA dehydrogenase deficiency, an inherited disorder of valine metabolism .
Pharmacokinetics
The pharmacokinetics of Isobutyryl-L-carnitine are influenced by the activity of the organic cation transporter 1 (OCT1). Higher blood concentrations of Isobutyryl-L-carnitine are observed in humans with active OCT1 genotypes . This suggests that OCT1 activity can affect the bioavailability of Isobutyryl-L-carnitine.
Result of Action
The action of Isobutyryl-L-carnitine results in the accumulation of specific acylcarnitine species. This accumulation is characteristic of certain metabolic disorders, such as organic acidemias and fatty acid oxidation disorders . Therefore, the analysis of acylcarnitine species, including Isobutyryl-L-carnitine, is widely used for screening and diagnosis of these inherited disorders of metabolism .
Action Environment
The action, efficacy, and stability of Isobutyryl-L-carnitine can be influenced by various environmental factors. For instance, the activity of OCT1, which affects the bioavailability of Isobutyryl-L-carnitine, can be influenced by genetic factors
Safety and Hazards
Direcciones Futuras
Isobutyrylcarnitine has been identified as a biomarker of OCT1 activity and interspecies differences in its membrane transport . Genome-wide association studies have identified an association between isobutyrylcarnitine (IBC) and organic cation transporter 1 (OCT1) genotypes . This suggests that IBC could be used as an endogenous biomarker of OCT1 activity .
Propiedades
IUPAC Name |
(3R)-3-(2-methylpropanoyloxy)-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5/h8-9H,6-7H2,1-5H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCNOZRCYBNMEP-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948420 | |
| Record name | 3-[(2-Methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyryl-L-carnitine | |
CAS RN |
25518-49-4 | |
| Record name | Isobutyrylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25518-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyryl-1-carnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025518494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(2-Methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOBUTYRYLCARNITINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G962K8PXU5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of isobutyryl-L-carnitine in the body and how is it related to heart failure?
A1: Isobutyryl-L-carnitine is a naturally occurring acylcarnitine involved in fatty acid metabolism. Research suggests its levels are significantly altered in heart failure patients. Specifically, elevated isobutyryl-L-carnitine levels have been associated with an increased probability of dilated cardiomyopathy (DCM), a type of heart failure. [, ]
Q2: Can isobutyryl-L-carnitine levels be used to predict the risk of death in heart failure patients?
A2: Studies have shown that low levels of isovaleryl-L-carnitine, another acylcarnitine, combined with high levels of oleoyl L-carnitine, are independently associated with a higher risk of mortality in heart failure patients. [, ] While isobutyryl-L-carnitine alone hasn't been directly linked to mortality in these studies, its role in differentiating heart failure etiologies warrants further investigation.
Q3: What is the connection between isobutyryl-L-carnitine and acrylamide toxicity?
A3: Research indicates that isobutyryl-L-carnitine is one of the metabolites significantly affected by acrylamide exposure in rats. While the exact mechanism needs further clarification, these findings suggest that acrylamide might disrupt lipid and energy metabolism, potentially contributing to its toxicity. [, ]
Q4: How does isobutyryl-L-carnitine interact with drug transporters, specifically OCT1?
A4: Isobutyryl-L-carnitine has been identified as a potential biomarker for the organic cation transporter 1 (OCT1), primarily located in the liver. This transporter plays a crucial role in the uptake and elimination of various cationic drugs. [, , , , ]
Q5: Can you explain how isobutyryl-L-carnitine is used to assess drug-drug interactions?
A5: As isobutyryl-L-carnitine levels are influenced by OCT1 activity, it can serve as a biomarker to assess potential drug-drug interactions. If a drug inhibits OCT1, it could lead to increased isobutyryl-L-carnitine levels. Monitoring these levels can help evaluate the risk of such interactions during clinical trials. [, ]
Q6: What analytical methods are used to measure isobutyryl-L-carnitine levels?
A6: Isobutyryl-L-carnitine levels can be accurately quantified using advanced analytical techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). [, , ]
Q7: Are there any specific challenges associated with the analysis of isobutyryl-L-carnitine?
A7: Analyzing isobutyryl-L-carnitine requires highly sensitive and specific methods, as it is present in low concentrations in biological samples. Accurate quantification demands robust sample preparation techniques and advanced analytical platforms like LC-HRMS or UHPLC-MS/MS. [, , ]
Q8: How is isobutyryl-L-carnitine involved in research on extracellular vesicles?
A8: Studies have detected isobutyryl-L-carnitine within extracellular vesicles, particularly those derived from urine. This suggests that these vesicles might play a role in transporting isobutyryl-L-carnitine and further investigations could provide insights into its function and potential as a biomarker. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B160703.png)
